5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
The compound 5,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene (hereafter referred to by its systematic name) is a nitrogen-rich tricyclic scaffold with a fused aromatic system. Its structure features three nitrogen atoms at positions 5, 8, and 10 within a bicyclic framework, creating a planar, rigid core conducive to interactions with biological targets. Derivatives of this compound, such as 12-[4-(piperidin-1-ylmethyl)phenyl]-5,8,10-triazatricyclo[...]-4-carbonitrile (GNE-900, CAS 1200126-26-6), have shown promise as selective Checkpoint kinase 1 (ChK1) inhibitors with anticancer activity . The core structure’s electronic properties and steric constraints make it a versatile platform for medicinal chemistry optimization.
Properties
IUPAC Name |
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIDRGNLSOMQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC3=C2C=CN=C3)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7266-32-2 | |
| Record name | 5,8,10-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. The synthetic routes often include cyclization reactions, where smaller precursor molecules are combined to form the tricyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the tricyclic structure are replaced by other nucleophiles under specific conditions
Scientific Research Applications
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous tricyclic nitrogen-containing systems, emphasizing structural variations, molecular properties, and biological activities:
Key Structural and Functional Differences
Nitrogen Atom Positioning :
- The parent compound and its derivatives (e.g., GNE-900, GDC-0425) feature nitrogen atoms at positions 5, 8, and 10, creating a distinct electronic profile compared to imiquimod (N at 3, 5, 8) or the tetraaza analog (N at 3, 5, 8, 11). These variations influence hydrogen-bonding capacity and target selectivity .
Substituent Effects: GNE-900 and GDC-0425 include bulky substituents (piperidinyl or piperidinyl-oxy groups) and a carbonitrile moiety, enhancing binding to ChK1’s ATP-binding pocket . Imiquimod’s 2-methylpropyl and amine groups facilitate Toll-like receptor 7 (TLR7) activation, driving immunomodulatory effects .
Biological Activity: ChK1 Inhibitors: GNE-900 and GDC-0425 disrupt DNA damage repair in cancer cells, sensitizing tumors to chemotherapy . Immunomodulators: Imiquimod’s activity is unrelated to kinase inhibition, highlighting how structural tweaks redirect therapeutic mechanisms .
Biological Activity
5,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound characterized by its unique tricyclic structure containing nitrogen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interaction capabilities with various biological targets.
Structural Characteristics
The compound features a triazatricyclo framework that enhances its reactivity due to the presence of multiple double bonds and a carboxylate group. These structural elements are significant as they contribute to the compound's biological activity and interaction with cellular systems.
Biological Activity Profiles
Research indicates that compounds with similar tricyclic structures exhibit notable biological activities. The following table summarizes the biological activities associated with 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene and related compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | Antitumor activity | Induces apoptosis in cancer cells |
| Methyl 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,6 | Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| 13-(N-Arylaminocarbonyl)-9-Methyl-11-Thioxo | Antimicrobial | Disrupts bacterial cell wall synthesis |
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antitumor Activity : A study demonstrated that derivatives of 5,8,10-triazatricyclo compounds exhibit significant cytotoxic effects against various human tumor cell lines. The mechanism was found to involve the induction of apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Research on methyl derivatives indicated potent activity against Helicobacter pylori and other pathogenic bacteria. The compounds showed effectiveness comparable to standard antibiotics.
- Anti-inflammatory Effects : Compounds related to 5,8,10-triazatricyclo structures were shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
In Silico Predictions
Recent advancements in computational biology have enabled researchers to predict the biological activity profiles of complex compounds like 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene using in silico methods:
- A study utilizing a dataset of known metabolites indicated that the parent compound could exhibit teratogenic and carcinogenic properties based on its structural characteristics and predicted metabolic pathways .
- The predictions highlighted that the compound's metabolites could possess enhanced biological activities compared to the parent structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
